![molecular formula C20H23NO3S B6088062 {1-[3-(2-furyl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6088062.png)
{1-[3-(2-furyl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1-[3-(2-furyl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as FPPP and is a member of the phenylpiperidine family of compounds. FPPP has been found to have a variety of biochemical and physiological effects, which make it an interesting compound for researchers to study.
作用机制
The mechanism of action of FPPP is not fully understood, but it is believed to involve the modulation of dopamine receptors. FPPP has been shown to act as a dopamine receptor agonist, which means that it binds to dopamine receptors and activates them. This activation leads to an increase in dopamine release, which can have a variety of effects on the central nervous system.
Biochemical and physiological effects:
FPPP has been found to have a variety of biochemical and physiological effects, which make it an interesting compound for researchers to study. FPPP has been shown to increase dopamine release in the brain, which can lead to increased motivation and reward-seeking behavior. FPPP has also been found to have analgesic effects, which make it a potential candidate for the development of new pain medications.
实验室实验的优点和局限性
One of the advantages of using FPPP in lab experiments is that it has been extensively studied and its effects are well understood. This makes it a useful tool for researchers who are interested in studying the dopamine system and its role in various physiological processes. However, there are also limitations to using FPPP in lab experiments. One of the primary limitations is that it is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities.
未来方向
There are several future directions for research on FPPP. One area of interest is the development of new pain medications that are based on the structure of FPPP. Another area of interest is the role of FPPP in addiction and substance abuse. FPPP has been shown to modulate the activity of dopamine receptors, which are involved in addiction and substance abuse. Therefore, further research on the effects of FPPP on these processes could lead to the development of new treatments for addiction.
合成方法
The synthesis of FPPP is a complex process that involves several steps. The first step is the synthesis of 4-(methylthio)phenyl)magnesium bromide, which is then reacted with 3-(2-furyl)propanoyl chloride to form 3-(2-furyl)propanoyl-4-(methylthio)phenylmethanol. This compound is then reacted with piperidine to form {1-[3-(2-furyl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone.
科学研究应用
FPPP has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where FPPP has been found to have a variety of effects on the central nervous system. FPPP has been shown to modulate the activity of dopamine receptors, which are involved in a variety of physiological processes, including motivation, reward, and movement.
属性
IUPAC Name |
3-(furan-2-yl)-1-[3-(4-methylsulfanylbenzoyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-25-18-9-6-15(7-10-18)20(23)16-4-2-12-21(14-16)19(22)11-8-17-5-3-13-24-17/h3,5-7,9-10,13,16H,2,4,8,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLMOSNLVUKCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CCCN(C2)C(=O)CCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[3-(2-Furyl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

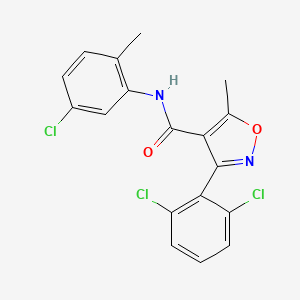

![2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6087998.png)
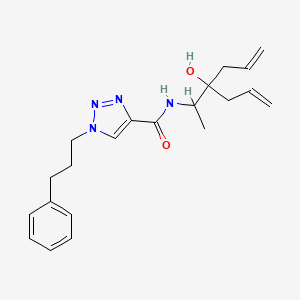
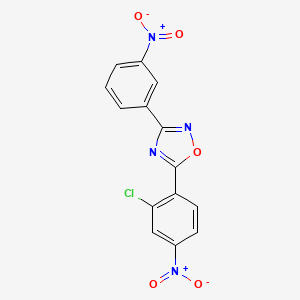
![1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6088026.png)
amino]methyl}-2-methoxyphenol](/img/structure/B6088034.png)
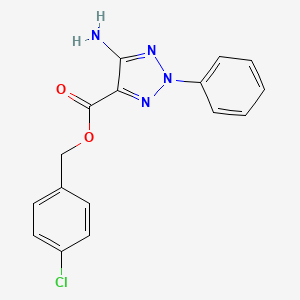
methanone](/img/structure/B6088047.png)
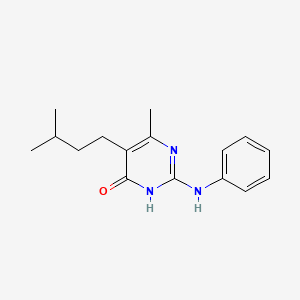

![6-benzyl-3-[(2-methyl-2-propen-1-yl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B6088075.png)
![3-nitrobenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6088081.png)
![methyl 1-[3-(4-{[benzyl(methyl)amino]methyl}phenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate](/img/structure/B6088097.png)